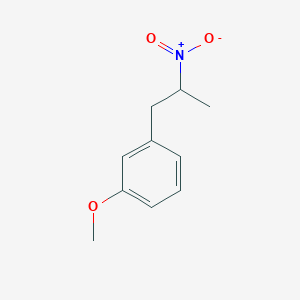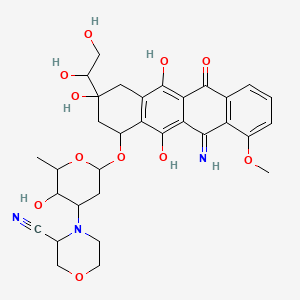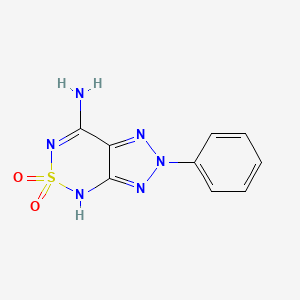
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylhydrazine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid . The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired triazolothiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted triazolothiadiazines, and various amine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but different substitution pattern.
1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine: Another isomeric form with distinct biological activities.
1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine: Differently fused ring system with unique properties.
Uniqueness
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile pharmacophore and its wide range of applications in various fields make it a compound of significant interest .
Propiedades
Número CAS |
63479-78-7 |
|---|---|
Fórmula molecular |
C9H8N6O2S |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
5,5-dioxo-2-phenyl-4H-triazolo[4,5-c][1,2,6]thiadiazin-7-amine |
InChI |
InChI=1S/C9H8N6O2S/c10-8-7-9(14-18(16,17)13-8)12-15(11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H,12,14) |
Clave InChI |
VDPZCDIUHDBRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C(=NS(=O)(=O)NC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



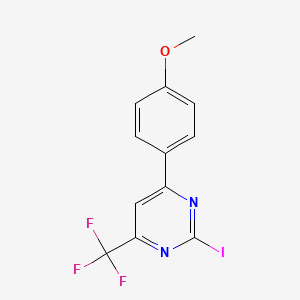
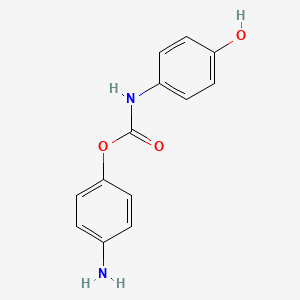
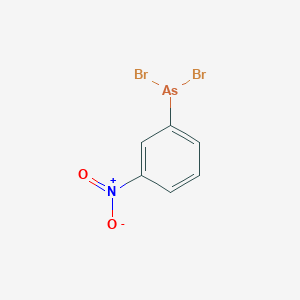
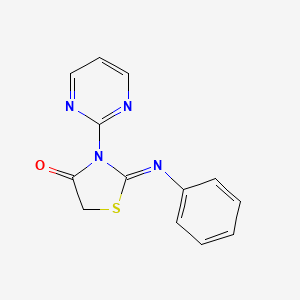
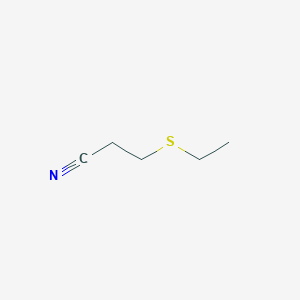

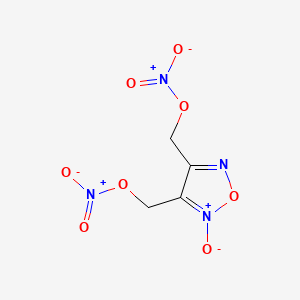
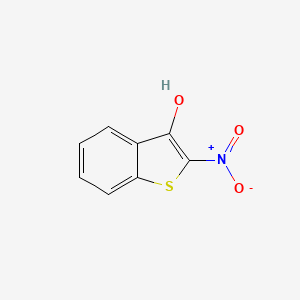
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)


